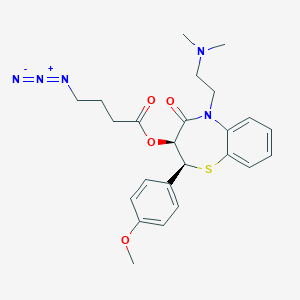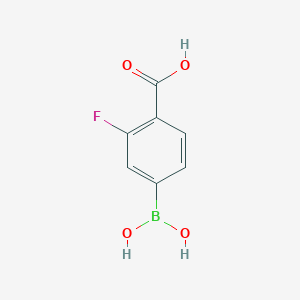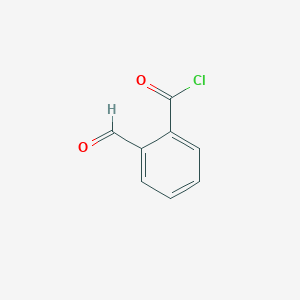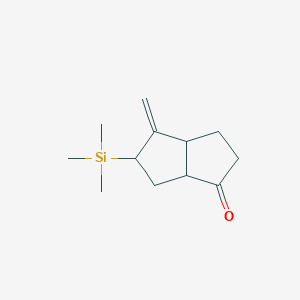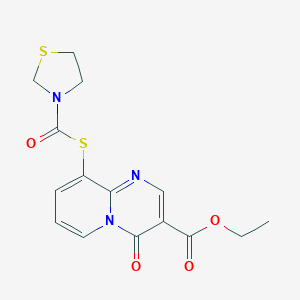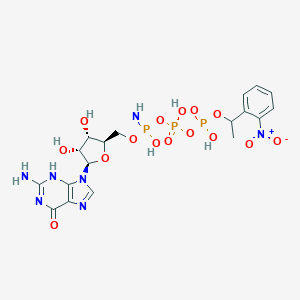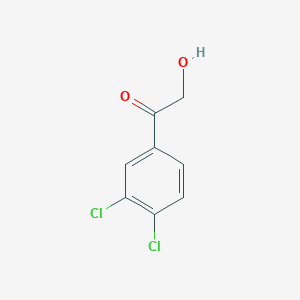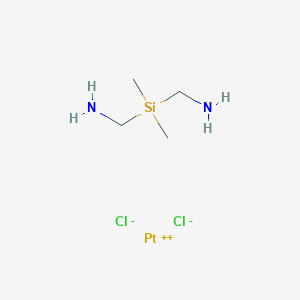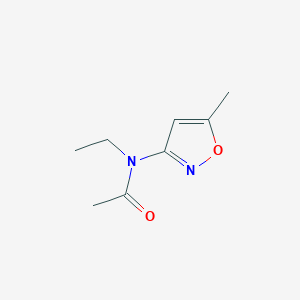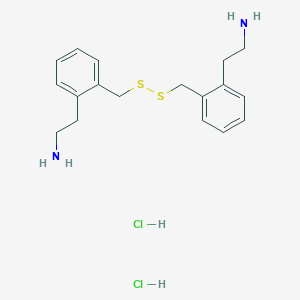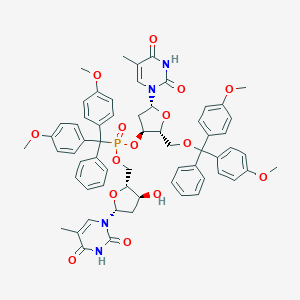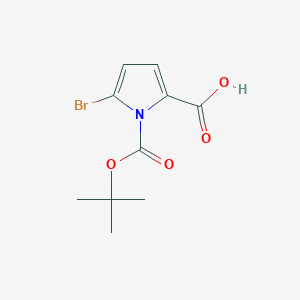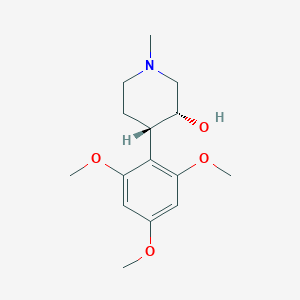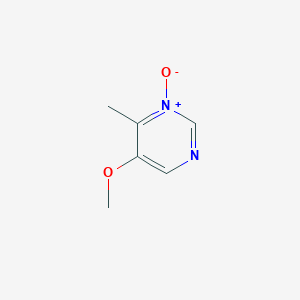
5-Methoxy-6-methylpyrimidine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-6-methylpyrimidine 1-oxide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a pyrimidine derivative that is commonly used as a reagent in organic chemistry. It has also been studied for its potential biological effects, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of 5-Methoxy-6-methylpyrimidine 1-oxide is not fully understood. However, it is believed to act by inducing oxidative stress in cells, leading to cell death. It may also affect the expression of certain genes involved in cell growth and proliferation.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-Methoxy-6-methylpyrimidine 1-oxide can affect several biochemical and physiological processes in cells. It has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. It may also affect the expression of certain genes involved in cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Methoxy-6-methylpyrimidine 1-oxide in lab experiments is its relative ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research involving 5-Methoxy-6-methylpyrimidine 1-oxide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Another area of interest is its potential as a reagent in organic chemistry. Studies are needed to explore its potential applications in this field. Additionally, further studies are needed to explore its potential effects on other biochemical and physiological processes in cells.
Méthodes De Synthèse
The synthesis of 5-Methoxy-6-methylpyrimidine 1-oxide can be achieved through several methods. One common method involves the reaction of 5-methoxy-6-methylpyrimidine with hydrogen peroxide in the presence of a catalyst. Another method involves the reaction of 5-methoxy-6-methylpyrimidine with a peracid, such as peracetic acid.
Applications De Recherche Scientifique
5-Methoxy-6-methylpyrimidine 1-oxide has been studied for its potential applications in scientific research. One area of interest is its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
114969-98-1 |
|---|---|
Nom du produit |
5-Methoxy-6-methylpyrimidine 1-oxide |
Formule moléculaire |
C6H8N2O2 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
5-methoxy-6-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C6H8N2O2/c1-5-6(10-2)3-7-4-8(5)9/h3-4H,1-2H3 |
Clé InChI |
JZZNUIIELZOMMK-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=NC=C1OC)[O-] |
SMILES canonique |
CC1=[N+](C=NC=C1OC)[O-] |
Synonymes |
Pyrimidine, 5-methoxy-4-methyl-, 3-oxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



